molecular formula C8H14O B8184444 Cyclohexanone, 3-ethyl-, (3R)- CAS No. 74006-74-9

Cyclohexanone, 3-ethyl-, (3R)-

Cat. No.: B8184444
CAS No.: 74006-74-9
M. Wt: 126.20 g/mol
InChI Key: IEVRHAUJJJBXFH-SSDOTTSWSA-N
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Description

Cyclohexanone, 3-ethyl-, (3R)- is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of cyclohexanone, where an ethyl group is attached to the third carbon in the ring, and the configuration at this carbon is (3R)-, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3-ethyl-, (3R)- can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. Another method involves the catalytic hydrogenation of 3-ethylcyclohexene in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, cyclohexanone, 3-ethyl-, (3R)- is often produced through the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process yields a mixture of cyclohexanol and cyclohexanone, which can be separated and further processed to obtain the desired compound. The use of ionic liquids as solvents has also been explored to enhance the efficiency and selectivity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-ethyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-ethylcyclohexanone oxime, which can further undergo the Beckmann rearrangement to yield 3-ethylcaprolactam.

    Reduction: The compound can be reduced to 3-ethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as hydrazine or hydroxylamine to form hydrazones or oximes, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as hydrazine and hydroxylamine are used under mild acidic or basic conditions to facilitate the formation of hydrazones and oximes.

Major Products Formed

    Oxidation: 3-ethylcyclohexanone oxime

    Reduction: 3-ethylcyclohexanol

    Substitution: Hydrazones and oximes

Scientific Research Applications

Cyclohexanone, 3-ethyl-, (3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 3-ethyl-, (3R)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or antifungal effects . The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Cyclohexanone, 3-ethyl-, (3R)- can be compared with other similar compounds such as:

    Cyclohexanone: The parent compound, which lacks the ethyl substituent.

    Cyclohexanone, 3-methyl-, ®-: A similar compound with a methyl group instead of an ethyl group at the third carbon.

    Cyclohexanol: The reduced form of cyclohexanone, where the carbonyl group is converted to a hydroxyl group.

Uniqueness

The presence of the ethyl group at the third carbon and the specific (3R)-configuration confer unique chemical and physical properties to cyclohexanone, 3-ethyl-, (3R)-. These properties include its reactivity in various chemical reactions and its potential biological activities, which distinguish it from other cyclohexanone derivatives .

Properties

IUPAC Name

(3R)-3-ethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRHAUJJJBXFH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449080
Record name Cyclohexanone, 3-ethyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74006-74-9
Record name Cyclohexanone, 3-ethyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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